3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone
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Overview
Description
3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-dichlorobenzyl chloride and 2-pyridone.
Nucleophilic Substitution: The 2,6-dichlorobenzyl chloride undergoes nucleophilic substitution with 2-pyridone in the presence of a base such as sodium hydride or potassium carbonate.
Amination: The resulting intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group at the 3-position of the pyridinone ring.
Industrial Production Methods
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution may introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
3-amino-1-benzyl-2(1H)-pyridinone: Similar structure but lacks the dichloro substitution.
3-amino-1-(2,6-dichlorophenyl)-2(1H)-pyridinone: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of the 2,6-dichlorobenzyl group in 3-amino-1-(2,6-dichlorobenzyl)-2(1H)-pyridinone may confer unique properties such as increased lipophilicity, altered reactivity, and specific biological activity compared to its analogs.
Properties
IUPAC Name |
3-amino-1-[(2,6-dichlorophenyl)methyl]pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c13-9-3-1-4-10(14)8(9)7-16-6-2-5-11(15)12(16)17/h1-6H,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKFJARYQJOVTCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CN2C=CC=C(C2=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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